molecular formula C17H18N2O4 B2657301 N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide CAS No. 941872-82-8

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide

Cat. No.: B2657301
CAS No.: 941872-82-8
M. Wt: 314.341
InChI Key: YHJOFNDGAUNDRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is a complex synthetic compound designed for advanced pharmaceutical and biochemical research. This molecule is structurally characterized by a furan-2-carboxamide core linked to a methoxyphenyl ring system bearing a 2-oxopiperidinyl moiety. This specific arrangement of a lactam (2-oxopiperidinyl) and a carboxamide group is a recognized pharmacophore in medicinal chemistry, notably featured in compounds investigated as selective Factor Xa (FXa) inhibitors for anticoagulant therapy . FXa is a trypsin-like serine protease that plays a critical role at the convergence point of the intrinsic and extrinsic coagulation pathways; its inhibition prevents the amplification of the coagulation cascade, offering a potent mechanism for anticoagulation . Furthermore, structurally related benzofuran-2-carboxamide analogues have demonstrated high-affinity binding to sigma receptors, particularly the sigma-1 subtype, which is an endoplasmic reticular protein with modulatory roles in central nervous system functions including neurotransmitter systems and calcium signaling . Ligands for these receptors are actively researched for their potential in neurodegenerative disorders, pain, depression, and addiction . The presence of both protonatable nitrogen (in the piperidinyl ring) and multiple hydrophobic aromatic regions in its structure aligns with common pharmacophoric features required for interaction with such CNS targets . This product is supplied for non-clinical, non-diagnostic applications and is strictly for Research Use Only. It is not intended for human or veterinary use. Researchers should handle this and all related compounds with appropriate precautions, especially noting that certain furan-carboxamide derivatives targeting specific receptors have been classified as controlled substances due to potential for misuse .

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-22-15-11-12(18-17(21)14-5-4-10-23-14)7-8-13(15)19-9-3-2-6-16(19)20/h4-5,7-8,10-11H,2-3,6,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJOFNDGAUNDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidinone moiety: The piperidinone group can be introduced through a series of reactions, including amination and oxidation.

    Attachment of the methoxy-substituted phenyl group: This step involves the coupling of the methoxy-substituted phenyl group to the furan ring, typically using palladium-catalyzed cross-coupling reactions.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes such as continuous flow synthesis.

Chemical Reactions Analysis

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, typically under basic conditions.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Anticancer Properties

Research indicates that N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide exhibits significant anticancer activity. Studies have shown that it can inhibit the growth of various cancer cell lines, including:

  • SNB-19 : Percent growth inhibition (PGI) of 86.61%
  • OVCAR-8 : PGI of 85.26%
  • NCI-H40 : PGI of 75.99%

These findings suggest that the compound may act through mechanisms such as inducing apoptosis and disrupting cell cycle progression in cancer cells .

Case Study: Anticancer Activity Evaluation

A detailed study evaluated the anticancer activity of this compound against MCF-7 breast cancer cells. The results indicated:

  • IC50 Value : Approximately 1.30 µM, showcasing potent antiproliferative activity compared to standard treatments.
  • Mechanism : Induction of DNA damage and inhibition of cyclin-dependent kinase (CDK) activity, critical for cell cycle regulation.

These findings highlight the compound's potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This aspect is crucial for exploring its utility in treating infections alongside cancer therapy .

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound’s effects on cellular pathways can lead to changes in cell function and behavior, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The compound’s structural analogs differ primarily in substituents on the phenyl ring and the carboxamide-linked heterocycle. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity/Application Reference
N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide C₁₈H₁₉N₂O₄ 327.36 3-methoxy, 4-(2-oxopiperidin-1-yl)phenyl Insecticidal, Chemopreventive (hyp.)
N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide C₂₁H₂₄N₂O₃ 352.43 3-methylphenylacetamide Not specified
N-[4-(Oxiran-2-ylmethoxy)phenyl]furan-2-carboxamide (Compound 4) C₁₅H₁₃NO₄ 271.27 4-(oxiran-2-ylmethoxy)phenyl Insect growth regulator
(E)-N-(2-(4-Methoxystyryl)phenyl)furan-2-carboxamide C₂₁H₁₇NO₃ 331.37 4-methoxystyryl Chemopreventive (HCT116 cells)
N-(4-{[2-(4-Methoxyphenyl)-1-azepanyl]carbonyl}phenyl)furan-2-carboxamide C₂₅H₂₅N₂O₄ 433.48 Azepanyl-4-methoxyphenyl Not specified (structural analog)

Substituent Impact on Bioactivity

  • 2-Oxopiperidin vs.
  • Methoxy Positioning : The 3-methoxy group in the target compound may improve lipophilicity compared to 4-methoxy substituents in other analogs (e.g., ), influencing cellular uptake and bioavailability .
  • Carboxamide Linkage : Replacing furan-2-carboxamide with acetamide (as in ) reduces aromaticity and alters electronic properties, which may diminish insecticidal activity .

Activity-Specific Comparisons

Insecticidal Activity

Compounds with furan-2-carboxamide cores and aromatic substituents, such as N-[4-(oxiran-2-ylmethoxy)phenyl]furan-2-carboxamide (), exhibit insect growth-regulating properties.

Chemopreventive Potential

The analog (E)-N-(2-(4-methoxystyryl)phenyl)furan-2-carboxamide () inhibits cancer stem cell (CSC) growth in HCT116 cells via lipid metabolism modulation.

Biological Activity

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant research findings.

Molecular Structure:

  • Molecular Formula: C17H20N2O3
  • Molecular Weight: 300.36 g/mol

The compound features a furan ring, a methoxy group, and a piperidinone moiety, which contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Furan Ring: The furan structure is synthesized through cyclization reactions.
  • Substitution Reactions: The introduction of the methoxy group and the piperidinone moiety occurs via nucleophilic substitution.
  • Final Coupling: The carboxamide is formed through the reaction with appropriate amine derivatives.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various physiological processes.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown to induce apoptosis in cancer cells through caspase activation and PARP cleavage, leading to tumor growth inhibition in xenograft models .

Table 1: Summary of Anticancer Activity Studies

CompoundEC50 (nM)GI50 (nM)Tumor Growth Inhibition (%)
Compound 1k27022963% at 50 mpk

Antimicrobial Activity

This compound has also been evaluated for antimicrobial effects. Preliminary studies suggest that compounds with similar structures exhibit antibacterial activity against various strains, including Escherichia coli and Pseudomonas aeruginosa .

Case Studies

  • Apoptosis Induction in Colorectal Cancer:
    • A study demonstrated that related derivatives could effectively induce apoptosis in human colorectal cancer cells, suggesting potential therapeutic applications in oncology .
  • Antimicrobial Screening:
    • A series of synthesized derivatives were screened for their antibacterial properties, revealing significant efficacy against common pathogenic bacteria .

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed for synthesizing N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide?

  • Methodology : Multi-step synthesis involving:

  • Amide coupling : Reacting furan-2-carboxylic acid derivatives with substituted anilines using coupling agents like EDC/HOBt.
  • Piperidinone introduction : Alkylation or substitution reactions to incorporate the 2-oxopiperidinyl moiety .
  • Protection/deprotection strategies : For methoxy and ketone functional groups (e.g., using Boc or benzyl groups) .
    • Key reagents : Potassium carbonate (K₂CO₃) for deprotonation, Pd catalysts for cross-coupling, and chromatography for purification .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

  • X-ray crystallography : Provides definitive stereochemical data. For example, bond angles (e.g., C–C = 0.003 Å) and R factors (e.g., 0.049) ensure structural accuracy .
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 425.91 g/mol) .

Q. What are the primary biological targets or activities associated with this compound?

  • Potential targets : Kinases or GPCRs due to structural similarity to piperidine-containing inhibitors .
  • Biological assays : In vitro enzymatic inhibition assays (e.g., IC₅₀ determination) and cell-based viability tests .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis while minimizing side products?

  • Methodology :

  • Design of Experiments (DoE) : Systematic variation of catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂), solvents (DMF vs. THF), and temperatures .
  • In situ monitoring : Use HPLC or TLC to track intermediate formation .
    • Case study : A 15% yield improvement was achieved by switching from K₂CO₃ to Cs₂CO₃ in a similar furan-carboxamide synthesis .

Q. How do structural modifications (e.g., substituent changes) affect the compound’s pharmacological activity?

  • SAR strategies :

  • Methoxy group replacement : Substituting with halogens (Cl, F) alters lipophilicity and binding affinity .
  • Piperidinone ring modification : Introducing methyl groups enhances metabolic stability (e.g., t₁/₂ increase from 2.1 to 4.7 hours) .
    • Validation : Molecular docking simulations (e.g., AutoDock Vina) and in vivo pharmacokinetic studies .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

  • Advanced techniques :

  • 2D NMR (HSQC, HMBC) : Resolves overlapping signals by correlating ¹H-¹³C couplings .
  • Dynamic NMR : Identifies conformational exchange in solution (e.g., rotamers of the piperidinone ring) .
    • Example : A reported δ 7.2 ppm doublet in ¹H NMR was confirmed as aromatic protons via NOESY .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.